6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione
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Overview
Description
6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione is a complex organic compound that features a combination of several functional groups, including methoxyphenyl, methylphenyl, piperazine, and imidazo[5,1-c][1,2,4]triazole.
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with an appropriate diamine to form an intermediate, which is then cyclized to form the imidazo[5,1-c][1,2,4]triazole ring . The reaction conditions typically involve heating under reflux in an anhydrous ethanol medium . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its enzyme inhibitory properties.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help increase acetylcholine levels in the brain, potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds include other acetylcholinesterase inhibitors such as donepezil, tacrine, and galantamine . Compared to these, 6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione may offer unique advantages in terms of selectivity and potency . The presence of the piperazine and imidazo[5,1-c][1,2,4]triazole rings may contribute to its unique binding properties and efficacy .
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione |
InChI |
InChI=1S/C24H26N6O4/c1-17-3-5-18(6-4-17)26-11-13-27(14-12-26)22(31)16-29-24(33)30-21(25-29)15-28(23(30)32)19-7-9-20(34-2)10-8-19/h3-10H,11-16H2,1-2H3 |
InChI Key |
LIGJAORTIUDQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)CN(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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